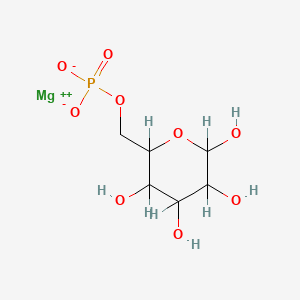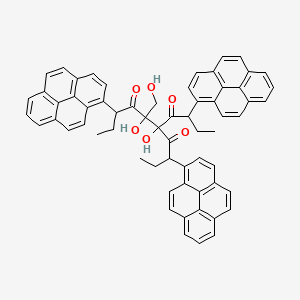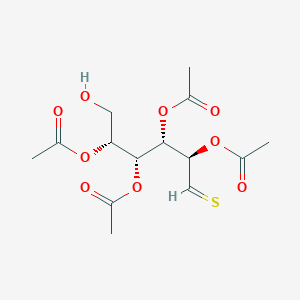
6-(Dihydrogen phosphate) glucose magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-(dihydrogen phosphate) glucose magnesium salt typically involves the reaction of glucose with phosphoric acid to form glucose 6-phosphate, followed by the addition of magnesium ions to form the magnesium salt. The reaction conditions may vary, but generally, the process involves:
Mixing glucose with phosphoric acid: This step is carried out in an aqueous solution, where glucose reacts with phosphoric acid to form glucose 6-phosphate.
Addition of magnesium ions: Magnesium chloride or magnesium sulfate is added to the solution to form the magnesium salt of glucose 6-phosphate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods can include:
Controlled pH and temperature: Maintaining optimal pH and temperature conditions to maximize the reaction efficiency.
Purification steps: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dihydrogen phosphate) glucose magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces gluconic acid derivatives.
Reduction: Produces glucose.
Substitution: Produces various glucose derivatives depending on the substituent.
Applications De Recherche Scientifique
6-(Dihydrogen phosphate) glucose magnesium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a crucial role in metabolic studies, particularly in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and magnesium supplementation.
Industry: Used in the production of biodegradable materials and as a stabilizer in certain formulations
Mécanisme D'action
The mechanism of action of 6-(dihydrogen phosphate) glucose magnesium salt involves its role as an intermediate in glucose metabolism. It participates in the following pathways:
Glycolysis: Glucose 6-phosphate is an essential intermediate in the glycolytic pathway, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase.
Pentose Phosphate Pathway: It is also a key intermediate in the pentose phosphate pathway, where it is oxidized by glucose 6-phosphate dehydrogenase to produce NADPH and ribose 5-phosphate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose 6-phosphate: The non-magnesium salt form of the compound.
Fructose 6-phosphate: Another important intermediate in glycolysis.
Magnesium sulfate: A common magnesium salt used in various applications
Uniqueness
6-(Dihydrogen phosphate) glucose magnesium salt is unique due to its dual role as both a glucose derivative and a magnesium salt. This combination allows it to participate in metabolic pathways while also providing magnesium ions, which are essential for various biochemical processes .
Propriétés
Numéro CAS |
34378-76-2 |
|---|---|
Formule moléculaire |
C6H11MgO9P |
Poids moléculaire |
282.43 g/mol |
Nom IUPAC |
magnesium;(3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Mg/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2 |
Clé InChI |
JCKOBTMPGRTUJH-UHFFFAOYSA-L |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)

![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)

![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)


